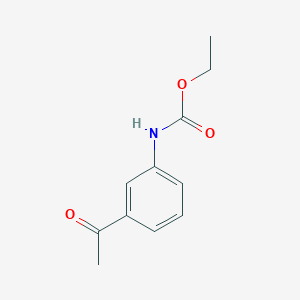
(3-Acetylphenyl)carbamic acid, ethyl ester
Cat. No. B7738222
M. Wt: 207.23 g/mol
InChI Key: MTRQKDPBIMRAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04654347
Procedure details


A mixture of 27.03 g of m-aminoacetophenone, 27.14 g of diisopropylethylamine, 22.8 g of ethylchloroformate and 300 ml of dichloromethane was reacted as described in Example 1, giving 37.9 g of (3-acetylphenyl)carbamic acid, ethyl ester.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH2:20]([O:22][C:23](Cl)=[O:24])[CH3:21]>ClCCl>[C:8]([C:4]1[CH:3]=[C:2]([NH:1][C:23](=[O:24])[O:22][CH2:20][CH3:21])[CH:7]=[CH:6][CH:5]=1)(=[O:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.03 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
27.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1)NC(OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
